![molecular formula C11H18O3 B6338719 Ethyl 4-oxo-2-nonenoate CAS No. 18812-29-8](/img/structure/B6338719.png)
Ethyl 4-oxo-2-nonenoate
Overview
Description
Ethyl 4-oxo-2-nonenoate, also known as ethyl 4-oxononanoate, is a carboxylic acid ester with the molecular formula C9H16O3. It is a colorless, odorless, and volatile liquid that is used in a variety of scientific and industrial applications. The synthesis of ethyl 4-oxo-2-nonenoate is relatively straightforward and involves the reaction of ethyl alcohol with 4-oxo-2-nonenoic acid. This reaction is also known as the Fischer esterification reaction.
Scientific Research Applications
Chemical Safety and Toxicity Assessment
Ethyl 4-oxo-2-nonenoate, as related to its analog methyl 2-nonenoate, has been thoroughly assessed for various toxicological parameters including genotoxicity, repeated dose toxicity, reproductive toxicity, and others. The findings indicated that methyl 2-nonenoate is not expected to be genotoxic, and its use is considered safe under the evaluated conditions, potentially shedding light on the safety profile of similar compounds like Ethyl 4-oxo-2-nonenoate (Api et al., 2019).
Role in Cancer Research
Ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, structurally related to Ethyl 4-oxo-2-nonenoate, have shown promising anti-proliferative effects against several cancer cell lines. This points to the potential of such compounds in cancer research and therapy, especially in terms of EGFR inhibitory activity which is a crucial aspect in the development of anticancer agents (Ahmed et al., 2020).
Metabolic Studies
In metabolic studies, compounds structurally similar to Ethyl 4-oxo-2-nonenoate, like 2-ethylhexanoic acid, have been shown to undergo beta-oxidation, with their metabolites detected in human urine. This sheds light on the metabolic pathways and biotransformation of such compounds, which is crucial for understanding their behavior in biological systems (Stingel et al., 2007).
Modification of Proteins and Potential Biological Activity
Ethyl 4-oxo-2-nonenoate, through its structural analogs, has been identified to participate in the modification of proteins, leading to the formation of novel cyclic structures within proteins. These modifications can potentially influence transcriptional activation and other biological activities, providing a pathway for the synthesis of cyclic peptides with potential biological activity (Oe et al., 2003).
Growth-Regulating Activities
Derivatives of compounds similar to Ethyl 4-oxo-2-nonenoate, like 4-hydroxycoumarin derivatives, have been studied for their growth-regulating activities on plants. These studies are crucial for understanding the impact of such compounds on plant growth and development, which can have agricultural implications (Stanchev et al., 2010).
properties
IUPAC Name |
ethyl 4-oxonon-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h8-9H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYODZBWNXBBERT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-Oxo-2-nonenoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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